5-Hydroxynicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Hydroxynicotinamide and related compounds often involves complex organic reactions that require precise conditions. For instance, the synthesis of related Sedum alkaloid 5-hydroxysedamine, which shares structural similarities with 5-Hydroxynicotinamide, utilizes hydroformylation to form the piperidine ring, demonstrating the intricate methods needed to introduce hydroxy groups into nicotinamide derivatives (Bates et al., 2014).

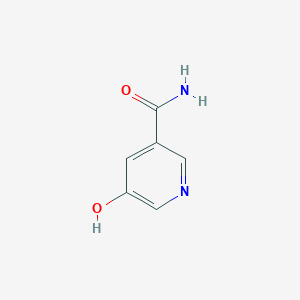

Molecular Structure Analysis

The molecular structure of 5-Hydroxynicotinamide, like its analogs, is characterized by specific interactions such as hydrogen bonding. For example, studies on phenol–isonicotinamide adducts reveal the robustness of phenol⋯pyridine and amide N–H⋯O hydrogen bonding, which are key for the self-assembly of discrete aggregates and infinite chains in crystal engineering (Peddy Vishweshwar et al., 2003).

Chemical Reactions and Properties

5-Hydroxynicotinamide and its derivatives participate in a variety of chemical reactions, exhibiting unique properties due to their functional groups. For instance, the interaction between 5-sulfosalicylic acid and nicotinamide derivatives demonstrates the formation of hydrogen-bonded complexes, highlighting the role of the pyridine nitrogen atom in bonding and the potential for second harmonic frequency generation (I. Bryndal et al., 2014).

Physical Properties Analysis

The physical properties of 5-Hydroxynicotinamide derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular interactions. Research on 2D Zinc(II) coordination polymers with 5-hydroxynicotinic acid illustrates the impact of molecular design on the formation of covalent structures and supramolecular networks, which are critical for the material's physical characteristics (Zhang et al., 2011).

Applications De Recherche Scientifique

Dermatology and Cosmetology

Nicotinamide, a form of Vitamin B3, is used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems . 5-Hydroxynicotinamide, being a derivative of Nicotinamide, shares similar properties.

Application

Nicotinamide is used to control skin aging and pigmentation . It restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

Method of Application

Topical treatment of nicotinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation . For instance, a moisturizer product with or without containing 5% nicotinamide was applied on the facial skin for 12 weeks .

Results

Nicotinamide at 5% was evaluated to be well tolerated by the skin and to improve a broad array of skin appearance (fine lines/wrinkles, texture, hyperpigmentation spots, red blotchiness, and skin sallowness), and elasticity .

Aging and Longevity Research

Nicotinamide adenine dinucleotide (NAD+) is an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival . 5-Hydroxynicotinamide, as a derivative of Nicotinamide, may contribute to these functions.

Application

Boosting NAD+ levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism .

Method of Application

NAD+ precursors, such as Nicotinamide mononucleotide (NMN), are used to boost NAD+ levels . These precursors are found in small amounts in natural foods, such as cow’s milk, vegetables, and meats .

Results

Impressive results in cell and animal studies, as well as in clinical trials, are fuelling a multimillion-dollar market for NMN supplements . In rodents, NMN ameliorates the detrimental effects of NAD+ reduction with age, and it significantly improves several metabolic functions .

Cancer Treatment

Application

A promising approach to treat solid tumors is the use of tumor-targeting peptides to deliver drugs or active agents selectively . As a derivative of Nicotinamide, 5-Hydroxynicotinamide might be used in the development of these therapeutic peptides .

Method of Application

The method of application would involve using these therapeutic peptides to selectively deliver drugs or active agents to tumor cells .

Results

While specific results involving 5-Hydroxynicotinamide are not available, therapeutic peptides have shown considerable promise as therapeutics or targeting ligands in cancer research and nanotechnology .

Neurodegenerative Diseases

Application

Across neurodegenerative diseases, common mechanisms may reveal novel therapeutic targets based on neuronal protection, repair, or regeneration .

Method of Application

The method of application would involve targeting these common mechanisms to alleviate or even reverse age-related conditions .

Results

While specific results involving 5-Hydroxynicotinamide are not available, targeting these common mechanisms has shown promise in the treatment of neurodegeneration .

Diabetes Treatment

Application

The American College of Physicians recommends adding an SGLT-2 inhibitor or GLP-1 agonist to metformin and lifestyle modifications in adults with type 2 diabetes and inadequate glycemic control .

Method of Application

The method of application would involve oral supplementation of these drugs .

Results

While specific results involving 5-Hydroxynicotinamide are not available, the only newer pharmacologic treatments of type 2 diabetes that reduced all-cause mortality compared with placebo or usual care were SGLT-2 inhibitors and GLP-1 agonists .

Cardiovascular Diseases

Application

Exposure to particulate matter with a diameter ≤ 2.5 μm (PM 2.5) could affect the onset and development of cardiovascular diseases .

Method of Application

The method of application would involve reducing exposure to PM 2.5 .

Results

While specific results involving 5-Hydroxynicotinamide are not available, reducing exposure to PM 2.5 has been shown to reduce the risk of cardiovascular diseases .

Inflammation Treatment

Application

Nicotine, an anti-inflammatory alkaloid, plays dual roles in treating diseases . It exerts much more anti-inflammatory effects than pro-inflammatory ones, especially in ulcerative colitis, arthritis, sepsis, and endotoxemia .

Method of Application

The method of application would involve using nicotine or its derivatives to reduce inflammation .

Results

While specific results involving 5-Hydroxynicotinamide are not available, nicotine has shown considerable promise in reducing inflammation .

Liver Diseases

Application

Hydrogen therapy is a promising treatment against several diseases due to its mild attributes, high affinity, and inherent biosafety . As a derivative of Nicotinamide, 5-Hydroxynicotinamide might be used in this context .

Method of Application

The method of application would involve using hydrogen therapy to treat liver diseases .

Results

While specific results involving 5-Hydroxynicotinamide are not available, hydrogen therapy has shown promise in treating liver diseases .

Kidney Diseases

Application

Serotonin or 5-hydroxytryptamine (5-HT) is a well-reported endogenous autacoid that exerts a plethora of physiological and pathophysiological effects on different organs . As a derivative of Nicotinamide, 5-Hydroxynicotinamide might contribute to these functions .

Method of Application

The method of application would involve targeting these common mechanisms to alleviate or even reverse age-related conditions .

Results

While specific results involving 5-Hydroxynicotinamide are not available, targeting these common mechanisms has shown promise in the treatment of kidney diseases .

Lung Diseases

Application

Nicotinamide treatment significantly inhibited neutrophil infiltration into the lungs during ventilator-induced lung injury, but did not affect protein leakage or cytokine production .

Method of Application

The method of application would involve using nicotinamide or its derivatives to reduce inflammation in the lungs .

Results

While specific results involving 5-Hydroxynicotinamide are not available, nicotinamide has shown considerable promise in reducing inflammation in the lungs .

Eye Diseases

Application

Nicotinamide mononucleotide (NMN) treatment might be available for the prevention of and protection from various experimental ocular diseases .

Method of Application

The method of application would involve using NMN treatment to modulate ocular inflammation, oxidative stress, and complex metabolic dysregulation .

Results

While specific results involving 5-Hydroxynicotinamide are not available, NMN treatment has shown promise in treating various ocular diseases such as ischemic retinopathy, corneal defect, glaucoma, and age-related macular degeneration .

Gut Diseases

Application

Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels .

Method of Application

The method of application would involve using 5-hydroxyindole to stimulate intestinal motility .

Results

While specific results involving 5-Hydroxynicotinamide are not available, 5-hydroxyindole has shown promise in stimulating intestinal motility .

Safety And Hazards

Propriétés

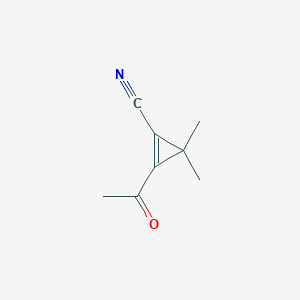

IUPAC Name |

5-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJCDEKRKCCYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143974 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxynicotinamide | |

CAS RN |

101512-21-4 | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)